molecular formula C11H9NO3 B1329474 3-Phthalimidopropionaldehyde CAS No. 2436-29-5

3-Phthalimidopropionaldehyde

Cat. No.: B1329474
CAS No.: 2436-29-5
M. Wt: 203.19 g/mol
InChI Key: IBSDSIHTMABATG-UHFFFAOYSA-N
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Description

3-Phthalimidopropionaldehyde is a useful research compound. Its molecular formula is C11H9NO3 and its molecular weight is 203.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 166600. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biotechnological Production and Applications

3-Hydroxypropionaldehyde (3-HPA), a compound related to 3-Phthalimidopropionaldehyde, has significant applications in biotechnology. It is utilized in food preservation and as a precursor for various modern chemicals, including acrolein, acrylic acid, and 1,3-propanediol (1,3-PDO), essential for polymer production. Biotechnological production of 3-HPA from renewable resources is particularly valuable for both food use and bulk chemical production, highlighting the compound's relevance in sustainable manufacturing processes (Vollenweider & Lacroix, 2004).

Microbial Metabolism and Enzymatic Studies

Studies on microbial metabolism reveal that 3-HPA, as an intermediary compound in glycerol metabolism, serves as a precursor to 3-Hydroxypropionic acid (3-HP), a commercially valuable platform chemical. The enzymatic conversion of 3-HPA to 3-HP, especially using specific aldehyde dehydrogenases, is a key area of research, indicating its potential in industrial bioprocesses (Jo et al., 2008).

Stress Response and Tolerance Mechanisms

Research into the stress response of microorganisms to 3-HPA has led to the discovery of glutathione-dependent mechanisms for handling organic acids and aldehydes. This finding is crucial for developing robust cell factories that are tolerant to high concentrations of 3-HPA, particularly at low pH, which is essential for industrial-scale production (Kildegaard et al., 2014).

Potential in Food Preservation and Healthcare

3-HPA is also explored for its application as a food preservative or as a therapeutic auxiliary agent. The stability and production of 3-HPA in various media are significant factors affecting its practical applications. These studies provide insights into optimizing conditions for its effective use in food and healthcare industries (Lüthi-Peng et al., 2002).

Chemical and Biotechnological Synthesis

Further research delves into the purification and structural characterization of 3-HPA and its derivatives. Understanding the chemical properties and concentration-dependent behavior of these compounds is crucial for their use in the chemical industry, particularly as precursors in the production of plastics, acrylic acid, and other valuable chemicals (Vollenweider et al., 2003).

Industrial Production and Optimization

There is ongoing research to improve the industrial production of 3-HPA. Strategies include enhancing biocatalyst lifetime, optimizing process parameters, and developing efficient recombinant strains for higher yield and productivity. These studies are key to making the biological production of 3-HPA more efficient and economically viable for industrial applications (Krauter et al., 2012).

Safety and Hazards

3-Phthalimidopropionaldehyde is toxic if swallowed and causes severe skin burns and eye damage . It may cause an allergic skin reaction and respiratory irritation . It is very toxic to aquatic life with long-lasting effects .

Future Directions

3-Substituted phthalides, such as 3-Phthalimidopropionaldehyde, have a significant role in the development of important biologically active natural products . The scope, isolation, and characterization of various naturally occurring racemic and chiral 3-substituted phthalides have been covered . These newer approaches are essential for the development of newer and elegant strategies for the synthesis of phthalide-based or similar molecular architecture with broader substrate scope and higher stereoselectivities .

Mechanism of Action

Target of Action

Similar compounds have been reported as anticonvulsant and antiviral agents , suggesting potential targets could be related to these biological activities.

Biochemical Pathways

Based on its reported anticonvulsant and antiviral activities , it may influence pathways related to these biological responses

Result of Action

Its reported anticonvulsant and antiviral activities suggest that it may have effects at both the molecular and cellular levels

Properties

IUPAC Name

3-(1,3-dioxoisoindol-2-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11(12)15/h1-2,4-5,7H,3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBSDSIHTMABATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90179097
Record name Phthalimide, N-(2-formylethyl)-
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Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2436-29-5
Record name 3-Phthalimidopropionaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2436-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Phthalimide, N-(2-formylethyl)-
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Record name 3-Phthalimidopropionaldehyde
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166600
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Record name Phthalimide, N-(2-formylethyl)-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanal
Source European Chemicals Agency (ECHA)
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Synthesis routes and methods I

Procedure details

The reaction was carried out with oven dried glassware. DMSO (85 μl, 1.1 mmol) was added to oxalyl chloride solution (0.35 ml 2M solution in DCM with 5 ml dry DCM) at −78° C. The reaction mixture was stirred at −78° C. for 10 minutes. 2-(3-Hydroxy-propyl)-isoindole-1,3-dione solution (102 mg, 0.5 mmol, in 2 ml DCM) was added drop wise in 2 minutes. Then triethylamine (0.35 ml, 2.5 mmol) was added drop wise in 2 minutes. The mixture was stirred for additional 30 minutes at −78° C. and was warmed up to room temperature. The reaction mixture was extracted with ethyl acetate. The organic layer was washed with saturated sodium bicarbonate, dried over MgSO4, filtered, and the filtrated was concentrated in vacuo. The crude product was purified by flash chromatography to give 3-(1,3-Dioxo-1,3-dihydro-isoindol-2-yl)-propionaldehyde.
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2 mL
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0.35 mL
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Synthesis routes and methods II

Procedure details

Starting from N-vinylphthalimide, a 78% yield of the 3-phthalimidopropanaldehyde and 2-phthalimidopropanaldehyde in a ratio of 2.5:1 was obtained. The Rh-related catalyst afforded a relatively reverse selectivity.
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Synthesis routes and methods III

Procedure details

3-Phthalimidopropanal was prepared by addition of phthalimide to acrolein in the presence of tetrabutylammonium hydroxide according to the procedure described by R. O. Atkinson & F. Poppelsdorf, J Chem. Soc. (1952) 2448. 1H-NMR (CDCl3, 400 MHz): δ 9.82 (t,1H,J=2); 7.85 (m,2H); 7.72 (m,2H); 4.04 (t,2H,J=7); 2.88 (dt,2H,J=2,7). 13C-NMR (CDCl3, 100 MHz): δ 199.36, 167.98, 134.10, 131.95, 123.36, 42.35, 31.67.
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acrolein
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tetrabutylammonium hydroxide
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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